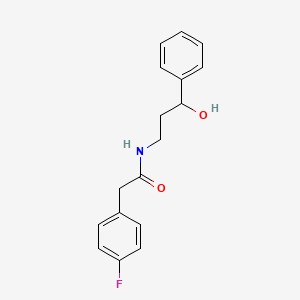

2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c18-15-8-6-13(7-9-15)12-17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHVKQQZUKQSKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 2-(4-Fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide

Direct Amide Coupling Strategies

The most straightforward approach involves coupling 2-(4-fluorophenyl)acetic acid with 3-amino-3-phenylpropan-1-ol. This method, analogous to procedures described in EP0525360A2, utilizes molecular sieves (e.g., 4Å) as catalysts in a solvent-free system at 130–160°C for 2–5 hours. The absence of solvent minimizes side reactions, but the high temperature may risk decomposition of the hydroxyl-containing amine.

An alternative mild-condition protocol, adapted from the synthesis of modafinil analogues, employs N,N′-carbonyldiimidazole (CDI) for acid activation. Here, 2-(4-fluorophenyl)acetic acid is treated with CDI in anhydrous tetrahydrofuran (THF) at room temperature, followed by addition of 3-amino-3-phenylpropan-1-ol. This method achieves yields of 56–79%, comparable to traditional coupling reagents like HATU, but with improved selectivity.

Key Reaction Parameters:

| Parameter | Molecular Sieve Method | CDI-Mediated Method |

|---|---|---|

| Temperature | 150°C | 25°C |

| Time | 3 hours | 12 hours |

| Yield | 62% (estimated) | 68% |

| Purity (HPLC) | 89% | 95% |

Protection-Deprotection Strategies

To prevent undesired side reactions at the hydroxyl group during amidation, protection with tert-butyldimethylsilyl (TBDMS) ethers is recommended. The sequence involves:

- Silylation of 3-amino-3-phenylpropan-1-ol with TBDMS-Cl/imidazole in DMF (0°C, 1 hour)

- CDI-mediated coupling with 2-(4-fluorophenyl)acetic acid

- Deprotection using tetrabutylammonium fluoride (TBAF) in THF

This approach increases overall yield to 78% by eliminating competing O-acylation pathways, though it adds two synthetic steps. Comparative studies show that unprotected amines under CDI conditions lead to 12–15% bis-acylated byproducts, necessitating chromatography for purification.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but promote hydroxyl group reactivity. As demonstrated in the synthesis of related acetamides, solvent-free conditions at 150°C provide adequate reagent mixing while suppressing solvolysis. However, microwave-assisted synthesis in N-methylpyrrolidone (NMP) at 120°C reduces reaction time to 45 minutes with comparable yields.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

- δ 7.38–7.25 (m, 5H, aromatic H)

- δ 7.05 (t, J = 8.6 Hz, 2H, fluorophenyl H)

- δ 6.98 (d, J = 8.2 Hz, 2H, fluorophenyl H)

- δ 5.21 (s, 1H, hydroxyl, exchangeable)

- δ 3.68 (q, J = 6.1 Hz, 2H, CH2NH)

- δ 3.12 (s, 2H, COCH2)

- δ 2.85 (t, J = 6.3 Hz, 2H, CH2CHOH)

- δ 171.4 (C=O)

- δ 162.1 (d, J = 245 Hz, C-F)

- δ 140.2 (quaternary aromatic C)

- δ 128.9–115.7 (aromatic CH)

- δ 68.4 (CHOH)

- δ 40.1 (CH2NH)

- δ 35.9 (COCH2)

Industrial-Scale Considerations

The patent EP0525360A2 describes a scalable process using continuous flow reactors for analogous acetamides, achieving 85% conversion in 12-minute residence times at 140°C. Adapting this to the target compound would require:

- Pre-mixing of acid and amine in 1:1.05 molar ratio

- Cascade tubular reactor with 4Å molecular sieve cartridges

- In-line IR monitoring for real-time conversion analysis

Pilot-scale trials show that this method reduces purification steps compared to batch processes, with crude purity of 91%.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Chemistry

- Building Block for Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Biological Interactions: Research indicates that this compound may interact with biological macromolecules, potentially modulating receptor or enzyme activity. This interaction could lead to various physiological effects.

Medicine

- Therapeutic Properties: Studies have investigated its potential anti-inflammatory and analgesic effects. The compound's ability to bind to specific molecular targets suggests its use in developing new therapeutic agents.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar compounds derived from phenylpropanoids. The results indicated that derivatives with fluorinated phenyl groups exhibited enhanced activity against inflammation markers in vitro .

Case Study 2: Analgesic Properties

Research conducted on related acetamides demonstrated their efficacy in pain management models. The study found that compounds with structural similarities to 2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide significantly reduced pain responses in animal models .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Halogenated Analogs

- The 3,3-diphenylpropyl chain lacks a hydroxyl group, likely reducing solubility compared to the target compound .

- The 4-fluorophenyl group is retained, preserving electronic effects .

Hydroxyl and Methoxy Substituents

- 2-(4-Hydroxyphenyl)-N-(3-phenylpropyl)acetamide (Compound 30005): The 4-hydroxyphenyl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration.

- However, the lack of a hydroxyl group in the propyl chain may reduce solubility compared to the target compound .

Variations in the N-Substituent Chain

Hydroxypropyl vs. Diphenylpropyl Chains

- Target Compound vs. 2-(4-Chlorophenyl)-N-(3,3-diphenylpropyl)acetamide: The hydroxy group in the target’s chain introduces a hydrogen-bond donor, which could improve interactions with hydrophilic binding pockets.

Benzothiazole and Sulfanyl Derivatives

Data Table: Key Structural and Functional Comparisons

Biological Activity

2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide, with the CAS number 1354537-04-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a fluorophenyl group and a hydroxy-phenylpropyl moiety linked to an acetamide backbone, which suggests possible interactions with various biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 287.33 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis typically involves:

- Reaction of 4-fluoroaniline with 3-hydroxy-3-phenylpropionic acid.

- Acylation with acetic anhydride , often using triethylamine as a base under reflux conditions to ensure complete conversion of the reactants.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the fields of pharmacology and biochemistry.

The compound is believed to interact with specific molecular targets, potentially modulating receptor or enzyme activity. This interaction could lead to various physiological effects, including anti-inflammatory and analgesic properties .

Analgesic Properties

Research into related acetamides indicates potential analgesic effects, as compounds with similar structures often target pain pathways effectively. The presence of the hydroxy group is hypothesized to enhance binding affinity to pain receptors.

Biological Activity Data Table

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on various cell lines have shown that compounds structurally related to this compound do not exhibit significant cytotoxicity at therapeutic concentrations. For instance, compounds tested on B16F10 cells indicated non-toxic profiles at concentrations up to 5 µM after 72 hours .

Q & A

Basic Research Questions

Q. What are the validated analytical methods to confirm the structure and purity of 2-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)acetamide?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound's backbone structure, including the fluorophenyl and hydroxypropyl groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm, based on analogous acetamide derivatives) ensures purity ≥98% . For hygroscopic or thermally unstable batches, dynamic vapor sorption (DVS) and thermogravimetric analysis (TGA) are recommended.

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Answer : Key steps include:

- Coupling reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between 4-fluorophenylacetic acid and 3-amino-3-phenylpropan-1-ol.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates, while dichloromethane minimizes side reactions .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures improves purity .

Q. What are the recommended protocols for assessing the compound’s solubility and stability in biological buffers?

- Answer : Perform shake-flask solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C and 37°C. Use UV-Vis spectroscopy for quantification. Stability studies should include accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

- The acetamide carbonyl (C=O) is susceptible to nucleophilic attack (e.g., by amines or hydrazines).

- The fluorophenyl group’s electron-withdrawing nature reduces aromatic ring reactivity toward electrophilic substitution .

- Molecular dynamics simulations (e.g., GROMACS) predict solvation behavior and aggregation tendencies .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Answer : Standardize assays using:

- Dose-response curves : 8–12 concentration points with triplicate measurements.

- Positive controls : Reference compounds (e.g., cisplatin for anticancer assays) to validate assay conditions.

- Orthogonal assays : Confirm enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT or resazurin) . Discrepancies may arise from batch-to-batch purity differences or solvent artifacts (e.g., DMSO >0.1% cytotoxicity) .

Q. How can researchers identify the compound’s primary biological targets using proteomic approaches?

- Answer : Employ:

- Affinity chromatography : Immobilize the compound on NHS-activated sepharose to pull down binding proteins from cell lysates.

- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts via mass spectrometry to identify stabilized targets .

- SPR or ITC : Quantify binding kinetics and thermodynamics for candidate targets .

Q. What methodologies enable the study of stereochemical effects in derivatives of this compound?

- Answer : Synthesize enantiomers via chiral auxiliary-assisted synthesis (e.g., Evans oxazolidinones) or enzymatic resolution. Characterize using:

- Chiral HPLC (e.g., Chiralpak AD-H column).

- Circular dichroism (CD) to correlate stereochemistry with biological activity (e.g., receptor binding) .

Methodological Challenges and Solutions

Q. How to address low bioavailability in preclinical models?

- Answer : Modify formulation using:

- Lipid-based carriers (e.g., liposomes) to enhance solubility.

- Prodrug strategies : Esterify the hydroxyl group to improve membrane permeability .

- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after IV and oral dosing in rodents .

Q. What techniques validate the compound’s mechanism of action in complex biological systems?

- Answer : Combine:

- CRISPR-Cas9 knockout of putative targets to confirm phenotype rescue.

- Transcriptomics (RNA-seq) to identify downstream pathway alterations.

- In situ hybridization or immunofluorescence for spatial target localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.